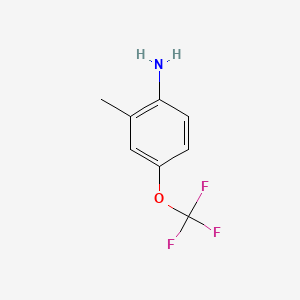

2-Methyl-4-(trifluoromethoxy)aniline

Descripción

Significance of the Trifluoromethoxy (-OCF₃) Group in Contemporary Organic Synthesis and Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is a highly valued substituent in the design of modern pharmaceuticals and agrochemicals. Its inclusion in a molecule can dramatically alter its biological and physicochemical properties. The trifluoromethoxy group provides specific electronic and lipophilic characteristics that can significantly influence a drug candidate's interaction with biological targets. nbinno.com This often results in enhanced potency, improved metabolic stability, and better absorption within the body. nbinno.com

In the context of agrochemicals, the -OCF₃ group contributes to the development of high-performance herbicides, insecticides, and fungicides. nbinno.com Its presence can lead to improved metabolic stability and enhanced penetration into target organisms, increasing the efficacy of the active ingredient. nbinno.com The unique properties conferred by this group make it a key component in the synthesis of advanced, effective, and environmentally responsible agricultural products. nbinno.com

Overview of Substituted Aniline (B41778) Derivatives in Chemical Science

Substituted anilines are a class of organic compounds that serve as fundamental building blocks in a vast array of chemical syntheses. As derivatives of aniline, they consist of a phenyl group attached to an amino group, with one or more additional functional groups on the benzene (B151609) ring. These derivatives are pivotal intermediates in the manufacturing of dyes, polymers, and rubber processing chemicals.

In the pharmaceutical and agrochemical industries, substituted anilines are indispensable. They form the core structure of numerous active ingredients. The nature and position of the substituents on the aniline ring allow for precise tuning of the molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile.

Research Landscape and Emerging Applications of 2-Methyl-4-(trifluoromethoxy)aniline

This compound (CAS No. 86256-59-9) is recognized as a versatile building block in specialized organic synthesis. atomfair.com Its unique molecular structure, featuring both the electron-donating methyl group and the lipophilic, metabolically stable trifluoromethoxy group, makes it a valuable intermediate for creating novel compounds with enhanced biological activity. atomfair.com

Current research applications for this compound are primarily in the pharmaceutical and agrochemical sectors. atomfair.com In pharmaceutical research, it is employed in the synthesis of potential drug candidates, particularly those targeting central nervous system (CNS) disorders, due to its potential to improve penetration across the blood-brain barrier. atomfair.com In agrochemical synthesis, it serves as an intermediate for developing new pesticides and herbicides, leveraging the metabolic stability imparted by the trifluoromethoxy group to create more potent and durable products. atomfair.com The compound is typically supplied as a high-purity specialty chemical for these research and industrial applications. atomfair.comaromsyn.com

Below are tables detailing the chemical identifiers and physical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 86256-59-9 cymitquimica.comthermofisher.comglentham.com |

| IUPAC Name | This compound thermofisher.com |

| Molecular Formula | C₈H₈F₃NO cymitquimica.comthermofisher.comglentham.com |

| Molecular Weight | 191.15 g/mol atomfair.comglentham.com |

| InChI Key | IIDBMILLZRYZCH-UHFFFAOYSA-N thermofisher.com |

| SMILES | CC1=CC(OC(F)(F)F)=CC=C1N thermofisher.com |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Physical Form | Liquid thermofisher.com |

| Appearance | Clear pale yellow to pale orange thermofisher.com |

| Refractive Index | 1.4660 - 1.4710 @ 20°C thermofisher.com |

| Boiling Point | ~220-225°C atomfair.com |

| Density | ~1.3 g/cm³ atomfair.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDBMILLZRYZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379582 | |

| Record name | 2-methyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86256-59-9 | |

| Record name | 2-methyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 2-Methyl-4-(trifluoromethoxy)aniline and Related Ortho-Trifluoromethoxylated Aniline (B41778) Derivatives

The introduction of a trifluoromethoxy group onto an aromatic ring, particularly ortho to an amino group, presents a significant synthetic challenge. Recent advancements have provided novel methodologies to construct these motifs efficiently.

A robust, two-step, one-pot intramolecular C-H trifluoromethoxylation strategy provides a general and operationally simple route to a variety of ortho-OCF₃ aniline derivatives. nih.govnih.gov This method involves the initial O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives, followed by a thermally induced intramolecular migration of the OCF₃ group. nih.govmdpi.com

The first step of this synthetic sequence, the O-trifluoromethylation of protected N-aryl-N-hydroxylamines, is effectively achieved using electrophilic trifluoromethylating reagents. mdpi.com Togni Reagent II, a hypervalent iodine(III)-CF₃ compound, has proven to be highly effective for this transformation. mdpi.comenamine.net The reaction is typically performed under mild conditions in the presence of a catalytic amount of a base, such as cesium carbonate (Cs₂CO₃), furnishing the N-aryl-N-(trifluoromethoxy)amine intermediates in moderate to good yields. mdpi.com

Table 1: O-Trifluoromethylation of N-Aryl-N-hydroxyacetamides

| Substrate | Reagent | Catalyst | Product Yield |

|---|---|---|---|

| N-Aryl-N-hydroxyacetamide | Togni Reagent II | Cs₂CO₃ | Moderate to Good |

Following the initial O-trifluoromethylation, the N-(trifluoromethoxy)-N-aniline intermediates undergo a thermally induced rearrangement to yield the final ortho-trifluoromethoxylated aniline products. nih.gov Mechanistic studies, including computational analysis, have shed light on this crucial migration step. nih.govnih.govrsc.org Experimental data indicate that the process is intramolecular and proceeds not through a radical mechanism, but via a heterolytic cleavage of the N–OCF₃ bond. nih.gov This cleavage generates a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.govnih.gov A rapid recombination of this ion pair at the ortho-position of the aromatic ring, followed by tautomerization to restore aromaticity, affords the desired product. nih.gov The lack of crossover products in experiments supports the intramolecular nature of this rearrangement, where the rate of ion pair recombination is significantly faster than any potential intermolecular transfer of the OCF₃ group. nih.gov

The primary amino group of this compound is readily derivatized. A common transformation is its conversion to the corresponding acetamide, N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide. This is typically achieved through acetylation using standard laboratory procedures. For instance, the aniline can be treated with acetic anhydride, often in a solvent like glacial acetic acid, at room temperature to yield the N-acetylated product. nih.gov This reaction serves to protect the amino group or to modify the compound's biological or physical properties.

The synthesis of fluorinated analogs, such as 5-Fluoro-2-methyl-4-(trifluoromethoxy)benzenamine, requires specific strategies for the introduction of an additional fluorine atom onto the aromatic ring. The synthetic sequence often involves starting with a precursor that already contains the desired substitution pattern. For example, a multi-step synthesis could begin with a commercially available, appropriately substituted fluorinated benzotrifluoride (B45747) derivative. A typical sequence might involve nitration of the fluorinated starting material, followed by a reduction of the nitro group to an amine. google.com The specific regiochemistry of the nitration step is crucial and is directed by the existing substituents on the ring. Subsequent reduction, commonly via catalytic hydrogenation, yields the target fluorinated aniline derivative. google.com

O-Trifluoromethylation of N-Aryl-N-hydroxyacetamides

Chemical Reactivity and Functional Group Transformations of this compound Derivatives

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group, the weakly activating methyl group, and the strongly electron-withdrawing trifluoromethoxy group.

The amino group exhibits typical reactivity for anilines. It can be:

Acylated to form amides, as discussed in section 2.1.2.

Alkylated to form secondary or tertiary amines.

Converted into a diazonium salt , which can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -Cl, -Br, -CN, -OH).

Condensed with aldehydes or ketones to form Schiff bases (imines). The related compound 4-(Trifluoromethoxy)aniline (B150132) is known to undergo this reaction. chemicalbook.com

The aromatic ring is subject to electrophilic aromatic substitution, although its reactivity is attenuated by the powerful electron-withdrawing effect of the OCF₃ group. The directing effects of the substituents (-NH₂, -CH₃, and -OCF₃) will influence the position of any incoming electrophile. Furthermore, in related fluorinated aniline systems, nucleophilic aromatic substitution of a strategically placed fluorine atom can be a key step in the synthesis of more complex heterocyclic structures. ossila.com

Oxidation Pathways and Corresponding Derivatives

The oxidation of anilines can proceed through various pathways, often involving the formation of radical cations as initial intermediates. The specific outcome of the oxidation of this compound is influenced by the nature of the oxidant and the reaction conditions. The presence of both an electron-donating methyl group and an amino group activates the aromatic ring, making it susceptible to oxidation. Conversely, the trifluoromethoxy group, being electron-withdrawing, can modulate this reactivity.

Generally, the oxidation of anilines can lead to a variety of products, including phenoxyl radicals, benzoquinone imines, and polymeric materials. nih.govnih.gov In the case of this compound, oxidation mediated by strong oxidants like iodine(III) compounds could potentially lead to the formation of dimeric products such as azo or azoxy compounds through the coupling of intermediate radicals. researchgate.netresearchgate.net The electrochemical oxidation of anilines is another well-established method that proceeds via the formation of a radical cation, which can then undergo further reactions like dimerization or polymerization. nih.gov

The presence of the trifluoromethoxy group may influence the stability of the intermediate radical cation and direct the course of the reaction. It is anticipated that under controlled oxidation conditions, derivatives such as N-oxides or products of oxidative coupling could be synthesized. The table below summarizes potential oxidation products based on general aniline chemistry.

| Oxidizing Agent | Potential Product(s) | Comments |

| Peroxy acids (e.g., m-CPBA) | 2-Methyl-4-(trifluoromethoxy)nitrosobenzene, 2-Methyl-4-(trifluoromethoxy)nitrobenzene | Stepwise oxidation of the amino group. |

| Metal oxides (e.g., MnO₂) | Azo/Azoxy derivatives | Coupling of intermediate radicals. |

| Electrochemical Oxidation | Polymeric films, Quinone imines | Depends on electrode potential and solvent. nih.gov |

| Iodine(III) reagents | Dimerized products, potential for intramolecular cyclization if a suitable ortho-substituent is present. researchgate.netresearchgate.net | Useful for controlled oxidative C-N bond formation. |

Reduction Reactions and Product Characterization

The reduction of this compound can involve either the aromatic ring or potential derivatives of the amino group. The trifluoromethoxy group is generally stable under many reducing conditions. wikipedia.org

Catalytic hydrogenation is a common method for the reduction of aromatic rings. Using catalysts such as rhodium or ruthenium under high pressure and temperature, the benzene (B151609) ring of this compound can be reduced to a cyclohexane (B81311) ring, yielding 2-Methyl-4-(trifluoromethoxy)cyclohexylamine. acs.org The conditions for such a reaction would need to be carefully controlled to avoid defluorination, although the trifluoromethoxy group is relatively robust.

While the amino group itself is already in a reduced state, its derivatives, such as nitro compounds, are key precursors to anilines. The reduction of a corresponding nitroarene, 2-methyl-1-nitro-4-(trifluoromethoxy)benzene, would be a primary route to synthesize this compound. This reduction can be achieved with high chemoselectivity using various catalytic systems, including palladium on carbon (Pd/C) with hydrogen gas, or metals in acidic media like iron or tin. wikipedia.orgnih.govncert.nic.in The trifluoromethoxy group is generally tolerant to these conditions. nih.gov

The characterization of the reduction products would rely on standard spectroscopic techniques. For instance, the reduction of the aromatic ring would be confirmed by the disappearance of aromatic signals and the appearance of aliphatic signals in ¹H and ¹³C NMR spectroscopy.

| Reaction Type | Reagents and Conditions | Expected Product |

| Aromatic Ring Hydrogenation | H₂, Rh/C or Ru/C, high pressure | 2-Methyl-4-(trifluoromethoxy)cyclohexylamine |

| Reduction of a Nitro Precursor | H₂, Pd/C or Fe/HCl | This compound |

| Reductive Amination (of a corresponding ketone) | Ketone precursor, NH₃, H₂, Ni catalyst | This compound |

Substitution Reactions Involving Aromatic and Trifluoromethoxy Moieties

Given the structure of this compound, the positions open for electrophilic attack are C3, C5, and C6. The C6 position is ortho to the amino group and meta to the methyl group. The C3 and C5 positions are meta and ortho to the amino group, respectively. The C5 position is also ortho to the trifluoromethoxy group. The strong activation by the amino group would favor substitution at the C6 and potentially the C5 positions.

Halogenation: Direct bromination or chlorination of anilines is often rapid and can lead to polysubstitution. nih.govbyjus.com To achieve monosubstitution on this compound, the reactivity of the amino group would likely need to be moderated by acylation to form an acetanilide (B955). This would then direct the halogen to the positions ortho and para to the activating acetamido group.

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acid can be problematic due to oxidation of the amino group and the formation of a meta-directing anilinium ion in the acidic medium. youtube.comyoutube.com Similar to halogenation, protecting the amino group as an acetanilide is a common strategy to control the reaction and favor para-substitution. For this compound, nitration of the corresponding acetanilide would likely yield the 5-nitro derivative as the major product.

The trifluoromethoxy group itself is generally not susceptible to nucleophilic substitution under standard conditions due to the strong C-F bonds. Nucleophilic aromatic substitution on the ring would require the presence of strong electron-withdrawing groups (like a nitro group) at positions ortho or para to a leaving group. nih.gov

The table below outlines the predicted outcomes for key substitution reactions.

| Reaction | Reagent | Predicted Major Product(s) | Rationale |

| Bromination | Br₂/H₂O | 3,5,6-Tribromo-2-methyl-4-(trifluoromethoxy)aniline | Strong activation by the amino group leads to polysubstitution. |

| Controlled Bromination (via acetanilide) | NBS in DMF | 5-Bromo-2-methyl-4-(trifluoromethoxy)aniline | Acetanilide group directs ortho/para; steric hindrance may favor the less hindered position. |

| Nitration (via acetanilide) | HNO₃/H₂SO₄ | 5-Nitro-2-methyl-4-(trifluoromethoxy)aniline | The acetamido group directs ortho/para, with the position para to the stronger activating group being favored. |

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Synthetic Building Block for Active Pharmaceutical Ingredients (APIs)

2-Methyl-4-(trifluoromethoxy)aniline serves as a crucial starting material or intermediate in the synthesis of a variety of APIs. While specific examples of marketed drugs derived directly from this exact molecule are not extensively documented in publicly available literature, the broader class of trifluoromethoxy-substituted anilines is well-established for its utility in constructing pharmaceutically active compounds. For instance, the closely related compound, 4-(trifluoromethoxy)aniline (B150132), is a known building block in the synthesis of novel therapeutics. nbinno.com It is utilized in the creation of side-group liquid-crystalline polymethacrylates, derivatives of 3-(quinolin-3-yl)acrylates, and various Schiff bases, all of which are scaffolds of interest in drug discovery.

The trifluoromethoxy group imparts specific electronic and lipophilic properties that can significantly enhance a drug candidate's interaction with biological targets. nbinno.com This often leads to improved potency, better metabolic stability, and enhanced absorption within the body. nbinno.com The synthesis of the anti-inflammatory drug Teriflunomide, for example, utilizes 4-trifluoromethyl aniline (B41778), a structurally similar compound, highlighting the importance of fluorinated anilines in the production of modern pharmaceuticals. google.com The operational simplicity of synthesizing ortho-trifluoromethoxylated aniline derivatives further underscores their potential as versatile building blocks for the development of new drugs and agrochemicals. youtube.com

Investigation in Drug Discovery Programs

Derivatives of this compound are being investigated in various drug discovery programs for their potential therapeutic effects. The unique physicochemical properties conferred by the trifluoromethoxy and methyl groups make these derivatives attractive candidates for targeting a range of biological pathways.

The search for novel antimicrobial agents is a critical area of pharmaceutical research. While direct studies on the antimicrobial properties of this compound derivatives are limited, research on structurally related compounds suggests potential in this area. For example, a series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov Several of these compounds demonstrated potent activity against various strains of Gram-positive bacteria. nih.gov

In one study, derivatives incorporating a trifluoromethyl-substituted aniline moiety showed significant activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values for some of these compounds were found to be as low as 1.56 µg/mL against certain strains. nih.gov The structure-activity relationship studies indicated that the nature and position of substituents on the aniline ring play a crucial role in the antimicrobial potency. nih.govnih.gov

Below is a table summarizing the antimicrobial activity of selected trifluoromethylphenyl-substituted pyrazole derivatives against representative bacterial strains.

| Compound ID | R Group on Aniline | Test Strain | MIC (µg/mL) |

| 1 | Phenyl | S. aureus | 2 |

| 2 | 4-Isopropylphenyl | S. aureus | 1-2 |

| 9 | 4-Chlorophenyl | S. aureus | Potent |

| 10 | Bromo-substituted | Various strains | Potent |

This table is illustrative and based on data for trifluoromethyl-substituted pyrazole derivatives, not directly this compound derivatives. The data is intended to show the potential antimicrobial activity of this class of compounds. nih.gov

The trifluoromethoxy group has been incorporated into various molecular scaffolds to explore their anti-inflammatory potential. Research has shown that ortho-trifluoromethoxy-substituted curcumin (B1669340) derivatives exhibit significant anti-inflammatory activity. nih.gov In a study, these compounds were found to inhibit the production of key inflammatory mediators such as nitric oxide, reactive oxygen species, and pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor-α in cellular models. nih.gov

Furthermore, 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives have been identified as potent inhibitors of the interleukin-1 receptor (IL-1R), a key player in inflammatory processes. semanticscholar.orgku.edu.tr Certain derivatives within this class displayed IC50 values in the nanomolar range, indicating strong inhibitory effects. ku.edu.tr These findings suggest that the incorporation of a trifluoromethoxy group, such as that in this compound, into appropriate molecular frameworks could lead to the development of novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies aim to elucidate the role of the trifluoromethoxy group and other structural modifications on their therapeutic potential.

The trifluoromethoxy group is known to significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. Its high lipophilicity can enhance membrane permeability and its strong electron-withdrawing nature can influence pKa and metabolic stability. nbinno.com In the context of receptor binding, the trifluoromethoxy group can engage in specific interactions, such as dipole-dipole or hydrophobic interactions, within the binding pocket of a target protein.

SAR studies on various classes of compounds have demonstrated the positive influence of the trifluoromethoxy group. For instance, in a series of imidazopurinone derivatives, the presence of a trifluoromethylphenyl group was found to be crucial for their modulatory activity on serotonin (B10506) receptors. researchgate.net Similarly, in the development of SGLT1/SGLT2 dual inhibitors, computational SAR analysis has been employed to understand the contribution of different functional groups to binding affinity. rsc.org

Computational methods, such as molecular docking and binding mode prediction, are invaluable tools in modern drug discovery for elucidating SAR. mdpi.com These techniques allow researchers to visualize and analyze the interactions between a ligand and its target receptor at the atomic level.

Molecular docking studies have been successfully applied to understand the binding modes of various aniline derivatives. For example, in a study of novel 4-anilinoquinazoline (B1210976) derivatives as anticancer agents, molecular docking was used to predict the binding interactions with EGFR and VEGFR-2 receptors. ijcce.ac.ir The results provided insights into how different substituents on the aniline ring affect binding affinity and potency. ijcce.ac.ir For instance, the docking analysis of a potent compound with a binding energy of -8.24 kcal/mol with VEGFR-2 helped to rationalize its high activity. ijcce.ac.ir

Analog Synthesis and Substituent Effect Analysis

The synthesis of analogs based on the this compound scaffold is a strategic approach in medicinal chemistry to explore and optimize the structure-activity relationship (SAR) of lead compounds. The goal is to modulate physicochemical and pharmacokinetic properties to enhance efficacy, selectivity, and metabolic stability. The synthetic routes for analogs typically involve modifications at several key positions: the amino group, the methyl group, and the aromatic ring itself.

Analog synthesis often begins with the core aniline structure, which can be subjected to various reactions. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities. The aromatic ring can undergo electrophilic substitution reactions, although the positions are strongly influenced by the existing substituents. The trifluoromethoxy group is known to be a para-directing group, which could guide the introduction of new substituents. nih.gov

Substituent effect analysis is critical for understanding how molecular modifications impact a compound's biological activity. The introduction of different functional groups can alter key properties such as:

Electronic Effects : The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group, which reduces the electron density of the aromatic ring and lowers the basicity of the amino group. Modifying other positions on the ring with either electron-donating or electron-withdrawing groups can further tune these electronic properties, affecting how the molecule interacts with its biological target.

Steric Effects : The size and shape of substituents influence how a molecule fits into a receptor's binding pocket. The methyl group and the trifluoromethoxy group on the parent scaffold already introduce specific steric profiles that can be systematically altered in analog design to probe for optimal binding interactions.

The table below illustrates a hypothetical analysis of how different substituents on the this compound scaffold could modulate key physicochemical properties relevant to drug design.

| Substituent & Position | Hypothetical Effect on Property | Rationale |

| Addition of -Cl at C5 | Increases Lipophilicity (LogP)Increases Electron-Withdrawing Character | Halogens are lipophilic and strongly electron-withdrawing, potentially enhancing binding through halogen bonds and altering ring electronics. |

| Replacement of -CH3 with -H | Reduces Steric HindranceSlightly Decreases Lipophilicity | Removal of the methyl group can alter the binding conformation and slightly reduce the molecule's overall non-polarity. |

| Addition of -OH at C5 | Decreases Lipophilicity (LogP)Introduces H-Bonding Capability | The hydroxyl group is polar and can act as a hydrogen bond donor and acceptor, potentially improving solubility and adding a key interaction point with a target receptor. |

| Replacement of -NH2 with -NH(CH3) | Increases Basicity (pKa)Increases Lipophilicity | Secondary amines are generally more basic than primary amines. The addition of a methyl group also increases lipophilicity. |

This table is for illustrative purposes and actual effects would need to be determined experimentally.

Impact of Trifluoromethyl vs. Trifluoromethoxy Substitution on Metabolic Stability in Drug Candidates

In drug design, enhancing metabolic stability is a primary objective to increase a drug's half-life and bioavailability. researchgate.net The substitution of hydrogen atoms or metabolically labile groups with fluorine-containing moieties is a well-established strategy to achieve this. mdpi.comresearchgate.net When comparing the trifluoromethyl (-CF3) group with the trifluoromethoxy (-OCF3) group, as in this compound, the latter often confers superior metabolic stability. mdpi.com

The high metabolic stability of both groups stems from the immense strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond and resistant to cleavage by metabolic enzymes. mdpi.comresearchgate.net However, the trifluoromethoxy group possesses additional features that further protect drug candidates from metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes. mdpi.com

The key advantages of the -OCF3 group over the -CF3 group in terms of metabolic stability include:

Resistance to Oxidative Metabolism : The trifluoromethoxy group is more stable against oxidative processes. The strong electron-withdrawing effect of the three fluorine atoms reduces the electron density on the oxygen atom, making it less susceptible to oxidation. mdpi.com

Steric Hindrance : The -OCF3 group is sterically larger than a methoxy (B1213986) (-OCH3) group. This increased bulk can physically hinder the approach of metabolic enzymes like CYP450, preventing oxidative reactions such as O-dealkylation, which is a common metabolic pathway for methoxy-containing compounds. mdpi.com

Enhanced Lipophilicity : The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry. mdpi.com This property can influence how a drug candidate is distributed and whether it can access metabolic enzymes, while also potentially enhancing membrane permeability. nih.govmdpi.com

The following table compares the key physicochemical properties of the trifluoromethyl and trifluoromethoxy groups that influence their impact on the metabolic stability of drug candidates.

| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Significance in Metabolic Stability |

| Hansch Lipophilicity Parameter (π) | +0.88 mdpi.com | +1.04 mdpi.com | Higher lipophilicity of -OCF3 can enhance membrane permeability but also influences interactions with metabolic enzymes. |

| Metabolic Resistance | High nih.gov | Very High mdpi.combohrium.com | Both are stable, but -OCF3 is generally more resistant to oxidative metabolism due to electronic effects and steric bulk. mdpi.com |

| Susceptibility to Oxidation | Low | Extremely Low mdpi.com | The electron-withdrawing nature of fluorine atoms deactivates the adjacent oxygen in the -OCF3 group, making it less prone to enzymatic oxidation. mdpi.com |

| Bioisosteric Replacement | Chlorine, Methyl mdpi.comnih.gov | Methoxy | -OCF3 is often used to replace a metabolically vulnerable methoxy group to block O-dealkylation. |

Applications in Agrochemical Research

Precursor in the Synthesis of Novel Crop Protection Agents

2-Methyl-4-(trifluoromethoxy)aniline serves as a crucial starting material in the multi-step synthesis of new crop protection agents. While specific commercial pesticides derived directly from this compound are not extensively detailed in publicly available literature, the role of closely related trifluoromethoxy aniline (B41778) derivatives is well-documented, illustrating the synthetic pathways and principles that apply to this compound.

For instance, the structurally similar compound 4-(trifluoromethoxy)aniline (B150132) is a key intermediate in the synthesis of the insecticide Metaflumizone. guidechem.com This highlights the importance of the trifluoromethoxy aniline core in creating effective insecticidal molecules. The synthesis of such complex active ingredients often involves leveraging the reactivity of the aniline's amino group for further chemical transformations, such as the formation of amides, carbamates, or ureas, which are common structural motifs in pesticides. guidechem.comscispace.com

Another example from a related class of compounds is the synthesis of the widely used insecticide Fipronil, which relies on 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) as a critical precursor. google.comjustia.com The synthesis pathway underscores how a substituted aniline forms the central backbone onto which other functional groups and heterocyclic rings are built to create the final, biologically active molecule. google.comjustia.com The presence of the methyl group in this compound, ortho to the amine, provides steric and electronic influences that can be exploited by synthetic chemists to control reaction selectivity and to fine-tune the biological activity of the target pesticide. Research into novel diamide (B1670390) insecticides has shown that including a methyl group at the 2-position of the phenyl ring can lead to better insecticidal activity compared to other substituents in the same position. nih.gov

Table 1: Examples of Substituted Anilines as Precursors in Agrochemical Synthesis

| Precursor Compound | Resulting Agrochemical | Agrochemical Class | Reference |

|---|---|---|---|

| 4-(Trifluoromethoxy)aniline | Metaflumizone | Insecticide | guidechem.com |

| 2,6-dichloro-4-(trifluoromethyl)aniline | Fipronil | Insecticide | google.comjustia.com |

| 4-(Trifluoromethoxy)aniline | Indoxacarb (via carbamate (B1207046) intermediate) | Insecticide | scispace.com |

| 2-Methyl-3-(trifluoromethyl)aniline | Used to synthesize herbicides and veterinary anti-inflammatory drugs | Herbicide / Veterinary Drug | google.com |

Development of Functionalized Aromatic Systems for Agrochemicals

The molecular architecture of this compound is integral to the development of advanced, functionalized aromatic systems for agrochemicals. The incorporation of fluorine-containing groups is a widely used strategy in the design of pesticides to enhance their efficacy and stability. nbinno.com

The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to significantly alter the physicochemical properties of a molecule. nbinno.com It is a strong electron-withdrawing group and is highly lipophilic. These characteristics can lead to several benefits in an agrochemical context:

Improved Metabolic Stability : The trifluoromethoxy group can block sites on the aromatic ring that are susceptible to metabolic degradation by enzymes in the target pest or the environment, potentially leading to longer-lasting activity. nbinno.com

Enhanced Bioavailability : Increased lipophilicity can improve the molecule's ability to penetrate the waxy cuticles of insects or the cell membranes of fungi and weeds, thereby reaching its biological target more effectively. nbinno.com

Increased Efficacy : The electronic properties of the -OCF3 group can modulate the binding affinity of the molecule to its target protein or enzyme, leading to higher intrinsic activity. nbinno.com

The methyl group at the 2-position further functionalizes the aromatic system. It provides steric hindrance that can influence the molecule's conformation, which is often critical for a precise fit into the active site of a biological target. Furthermore, as noted in research on novel diamide compounds, the 2-methyl substituent on an aniline ring has been shown to be a favorable feature for enhancing insecticidal potency. nih.gov The combination of the methyl and trifluoromethoxy groups on the aniline scaffold thus provides a valuable platform for creating new generations of crop protection agents with optimized performance profiles.

Applications in Advanced Materials Science

Integration into Functional Polymer Systems

2-Methyl-4-(trifluoromethoxy)aniline serves as a critical building block for a variety of functional polymers, most notably high-performance polyimides and other aromatic polymers. The incorporation of this aniline (B41778) derivative into a polymer chain can significantly enhance several key properties.

The methyl (-CH₃) group also plays a crucial role. Its presence can disrupt the close packing of polymer chains, which in turn increases the free volume. researchgate.net This structural modification often leads to enhanced solubility of the polymer in organic solvents, simplifying processing and fabrication into films, coatings, or fibers. mdpi.com

While specific research data on polymers derived exclusively from this compound is limited, the performance of polymers synthesized from structurally similar fluorinated aromatic diamines provides a clear indication of the expected benefits. For instance, fluorinated polyimides demonstrate exceptional thermal, mechanical, and dielectric properties, making them suitable for advanced electronics. mdpi.com

Table 1: Illustrative Properties of Advanced Fluorinated Polyimides Data presented is for a series of novel transparent polyimides (TPIs) synthesized using 2,2'-bis(trifluoromethyl)biphenyl-4,4'-diamine (TFMB), a structurally related fluorinated diamine, to demonstrate the typical performance enhancements achieved by incorporating such monomers. mdpi.com

| Polymer ID | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (T5%) (°C) | Dielectric Constant (Dk) @ 10 GHz | Dielectric Loss (Df) @ 10 GHz |

|---|---|---|---|---|

| TPPI50 | 385 | 566 | 2.312 | 0.00676 |

| TPPI75 | 407 | 570 | - | - |

| TOPI50 | 351 | 572 | - | - |

| TOPI75 | 375 | 571 | - | - |

Potential in Specialty Material Synthesis

Beyond its role in polymerization, this compound is a versatile precursor for a range of specialty materials where high stability and tailored functionality are required. Its unique electronic and chemical nature makes it an attractive component for materials in high-performance sectors. nbinno.com

The compound serves as a valuable building block for the synthesis of novel functional coatings. nbinno.com When integrated into coating formulations, the trifluoromethoxy group can impart hydrophobicity (water repellency) and improved chemical resistance, protecting underlying substrates from corrosion and environmental degradation. nbinno.com These characteristics are highly sought after in aerospace, automotive, and industrial applications.

In the realm of electronic materials, fluorinated aniline derivatives are used to synthesize materials with low dielectric constants and low loss tangents, which are essential for manufacturing high-frequency printed circuit boards and insulating layers in integrated circuits. mdpi.com The presence of the -OCF₃ group helps to reduce signal delay and cross-talk in electronic devices. mdpi.com The compound's structure is also relevant to the synthesis of organic semiconductors and other active components where fine-tuning of electronic properties is necessary.

Furthermore, the aniline functional group provides a reactive site for various chemical transformations, allowing for its incorporation into more complex molecular structures. This versatility is exploited in the synthesis of specialized dyes, liquid crystals, and other functional organic molecules where the combination of thermal stability and specific optoelectronic properties is paramount.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in modern chemistry for elucidating molecular structure and electronic properties. These methods employ principles of quantum mechanics to model molecules and their interactions, offering a detailed view that complements experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Methyl-4-(trifluoromethoxy)aniline, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The optimized geometry is the foundation for calculating other molecular properties. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound Derivatives using DFT Note: Data is representative of similar substituted aniline (B41778) structures.

| Parameter | Bond | Predicted Value |

| Bond Length | C-N (Aniline) | ~1.40 Å |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| C-O (Methoxy) | ~1.37 Å | |

| O-CF3 | ~1.42 Å | |

| C-F | ~1.34 Å | |

| C-CH3 | ~1.51 Å | |

| Bond Angle | C-N-H | ~113° |

| C-C-N | ~121° | |

| C-O-C | ~118° | |

| F-C-F | ~107° |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. researchgate.net Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. libretexts.orgresearchgate.net

Table 2: Representative FMO Parameters for Substituted Anilines

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -5.5 to -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | ~ -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.5 to 5.5 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. thaiscience.info |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded for interpretation. Different colors represent different values of electrostatic potential; potential increases in the order of red < orange < yellow < green < blue. researchgate.net

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be localized around the electronegative nitrogen atom of the amino group and the oxygen and fluorine atoms of the trifluoromethoxy group. nih.gov

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically found around the hydrogen atoms, particularly those of the amino group. nih.gov

Neutral Regions (Green): These areas, likely the aromatic carbon backbone, indicate near-zero potential. nih.gov

This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed description of intramolecular bonding and charge delocalization. nih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their significance. wisc.edu

In this compound, key NBO interactions would include:

Delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the aromatic ring.

Hyperconjugative interactions between the σ bonds of the methyl group and the aromatic ring's π* orbitals.

Interactions involving the lone pairs of the oxygen and fluorine atoms with adjacent antibonding orbitals.

Table 3: Significant NBO Interactions in Substituted Anilines

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C-C)ring | High | Lone pair delocalization, resonance |

| σ (C-H)methyl | π* (C-C)ring | Moderate | Hyperconjugation |

| LP (O) | σ* (C-C) | Moderate | Lone pair delocalization |

| LP (F) | σ* (C-O) | Low | Hyperconjugation |

Spectroscopic Characterization and Vibrational Analysis

Theoretical calculations are instrumental in interpreting experimental spectra by predicting the vibrational frequencies of a molecule's normal modes.

Computational methods, primarily DFT, can accurately predict the vibrational frequencies that appear as peaks in Fourier Transform Infrared (FTIR) and Fourier Transform-Raman (FT-Raman) spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and methodological approximations, allowing for a direct comparison with experimental data. researchgate.net

For this compound, the vibrational analysis would identify characteristic modes for its functional groups:

N-H Stretching: Asymmetric and symmetric stretching of the amine group, typically appearing in the 3300-3500 cm-1 region. researchgate.net

C-H Stretching: Aromatic C-H stretching above 3000 cm-1 and aliphatic C-H stretching from the methyl group just below 3000 cm-1. researchgate.net

CF3 Group Vibrations: Strong, characteristic stretching vibrations typically found in the 1100-1300 cm-1 range.

C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage.

Aromatic C-C Stretching: Vibrations within the benzene (B151609) ring, usually observed in the 1400-1600 cm-1 region. researchgate.net

This detailed assignment of vibrational modes confirms the molecular structure and provides a deeper understanding of its dynamic properties.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

| N-H Asymmetric Stretch | -NH2 | ~3500 |

| N-H Symmetric Stretch | -NH2 | ~3400 |

| Aromatic C-H Stretch | C-H (Ring) | ~3050-3100 |

| Aliphatic C-H Stretch | -CH3 | ~2950-2990 |

| C=C Aromatic Stretch | C=C (Ring) | ~1500-1600 |

| N-H Bending (Scissoring) | -NH2 | ~1620 |

| C-F Asymmetric Stretch | -CF3 | ~1260 |

| C-F Symmetric Stretch | -CF3 | ~1150 |

| C-O-C Asymmetric Stretch | Ar-O-CF3 | ~1220 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and TD-DFT Calculations

The electronic absorption properties of aromatic compounds like this compound can be effectively studied using Ultraviolet-Visible (UV-Vis) spectroscopy, with theoretical insights provided by Time-Dependent Density Functional Theory (TD-DFT) calculations. echemi.com These computational methods predict the electronic transitions between molecular orbitals, which correspond to the absorption bands observed in an experimental spectrum. nih.govmdpi.com

For substituted anilines, the absorption spectra are typically characterized by transitions involving the π orbitals of the benzene ring and the non-bonding lone pair of the amino group. The primary electronic transitions of interest are the π → π* and n → π* transitions. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring.

In the case of this compound, the electron-donating methyl (-CH₃) and amino (-NH₂) groups, along with the electron-withdrawing trifluoromethoxy (-OCF₃) group, would influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). TD-DFT calculations, often performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the maximum absorption wavelengths (λmax), oscillator strengths, and the specific orbitals involved in each electronic transition. acs.org

A hypothetical TD-DFT analysis would likely show absorption bands in the UV region, with the exact λmax values depending on the solvent environment, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Table 1: Hypothetical Electronic Transition Data from TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | HOMO-1 → LUMO |

| S₀ → S₃ | Data not available | Data not available | HOMO → LUMO+1 |

Note: This table is illustrative. Specific values for this compound require dedicated computational studies.

Thermodynamic Properties and Stability Assessments

Computational chemistry provides powerful tools to assess the thermodynamic feasibility of chemical reactions by calculating the change in Gibbs free energy (ΔG). echemi.com For reactions involving this compound, such as its synthesis or degradation, DFT calculations can determine the standard Gibbs free energies of formation for reactants, products, and transition states.

The Gibbs free energy of a molecule is calculated by combining its electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy. A negative ΔG for a reaction indicates that the process is thermodynamically favorable and can proceed spontaneously under standard conditions. These calculations are crucial for understanding reaction mechanisms and predicting product distributions. For example, the feasibility of synthesizing this compound via specific pathways could be evaluated by comparing the Gibbs free energy of the products to that of the reactants. echemi.com

Tautomerism, the migration of a proton, is a key consideration for molecules like anilines. This compound primarily exists in the amino form. However, it can theoretically exist in an imino tautomeric form. Quantum chemical calculations can be used to determine the relative stabilities of these tautomers.

By optimizing the geometry of each tautomer and calculating their respective Gibbs free energies, the equilibrium constant (KT) for the tautomerization process can be determined. echemi.com For most simple anilines, the amino form is significantly more stable than the imino form, meaning the equilibrium lies heavily in favor of the amino tautomer. Computational studies on similar Schiff bases have shown that the enol-imine form is generally more stable than the keto-amine form. echemi.com The energy difference between the tautomers provides insight into the molecular stability and potential reactivity.

Table 2: Hypothetical Relative Stabilities of Tautomers

| Tautomer | Relative Gibbs Free Energy (kJ/mol) | Population at 298.15 K (%) |

| Amino Form | 0 (Reference) | >99.9% |

| Imino Form | Data not available | <0.1% |

Note: This table is illustrative. Specific values for this compound require dedicated computational studies.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant charge asymmetry, often found in push-pull systems (containing both electron-donating and electron-withdrawing groups), can exhibit nonlinear optical (NLO) properties. These materials have applications in optoelectronics and photonics. The NLO response of a molecule is characterized by its polarizability (α) and first-order hyperpolarizability (β).

Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. For this compound, the combination of the electron-donating amino and methyl groups with the electron-withdrawing trifluoromethoxy group could create a dipole moment and enhance its NLO response.

Calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β₀) can be performed to quantify the NLO potential of the molecule. The results are often compared to a standard NLO material like urea (B33335) to gauge its potential effectiveness. A higher β₀ value suggests a stronger second-order NLO response. echemi.com

Table 3: Hypothetical Calculated NLO Properties

| Property | Calculated Value |

| Dipole Moment (μ) in Debye | Data not available |

| Mean Polarizability (α) in esu | Data not available |

| First Hyperpolarizability (β₀) in esu | Data not available |

Note: This table is illustrative. Specific values for this compound require dedicated computational studies.

Mechanistic Toxicological Research and Environmental Fate

Mechanistic Metabolic Studies

The metabolism of xenobiotics, including substituted anilines, is a critical area of study to understand their biological activity and potential toxicity. The introduction of specific functional groups can significantly alter the metabolic profile of a parent compound.

Influence of Trifluoromethoxy Group on Metabolic Lability and Stability

The trifluoromethoxy (-OCF3) group is a key structural feature of 2-Methyl-4-(trifluoromethoxy)aniline and plays a significant role in its metabolic fate. This functional group is known to confer enhanced metabolic stability to molecules in which it is incorporated. nbinno.commdpi.com The high strength of the carbon-fluorine bonds makes the trifluoromethoxy group resistant to enzymatic breakdown. mdpi.com Unlike a simple methoxy (B1213986) group (-OCH3), which is susceptible to O-demethylation, the trifluoromethoxy substituent is generally considered metabolically stable, with no significant evidence of O-detrifluoromethylation. nih.gov This stability can lead to improved bioavailability and a longer half-life of the compound within a biological system. mdpi.com The electron-withdrawing nature and lipophilicity of the trifluoromethoxy group also influence how the molecule interacts with metabolic enzymes, further contributing to its resistance to degradation. mdpi.comnbinno.com

Role of Cytochrome P450 Enzymes in Aniline (B41778) Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of a vast array of xenobiotics, including aniline and its derivatives. mdpi.com These heme-containing monooxygenases catalyze various oxidative reactions, such as hydroxylation, N-dealkylation, and N-oxidation. mdpi.comnih.gov For substituted anilines, CYP-mediated oxidation is a primary metabolic pathway. The specific CYP isoforms involved and the resulting metabolites can be influenced by the nature and position of substituents on the aniline ring. nih.gov The metabolism of halogenated anilines, for instance, has been shown to be catalyzed by cytochrome P450, leading to dehalogenation and the formation of aminophenol metabolites. nih.gov The electronic properties of the substituents can affect the rate of these reactions. nih.gov The general mechanism involves the binding of the aniline derivative to the active site of a CYP enzyme, followed by an oxidative transformation. mdpi.com

Identification and Characterization of Metabolites and Intermediates

The major metabolite identified was a sulfated, ring-hydroxylated product, accounting for a significant portion of the administered dose. nih.gov This indicates that aromatic hydroxylation followed by Phase II conjugation with sulfate (B86663) is a key metabolic route. The presence of a methyl group in this compound could potentially influence the position of hydroxylation on the aromatic ring due to steric or electronic effects, or the methyl group itself could be a site for oxidation.

Table 1: Identified Urinary Metabolites of the Related Compound 4-Trifluoromethoxyaniline in Rats nih.gov

| Metabolite | Percentage of Dose |

| Sulfated ring-hydroxylated metabolite | ~32.3% |

Data derived from studies on 4-trifluoromethoxyaniline, a structural analog.

Environmental Degradation Pathways

The environmental fate of aniline and its derivatives is of great concern due to their widespread use and potential toxicity. zju.edu.cn Microbial degradation is a primary mechanism for the elimination of these compounds from soil and aquatic environments. zju.edu.cnnih.gov

Various bacterial species have been identified that can utilize aniline and substituted anilines as their sole source of carbon and nitrogen. zju.edu.cnnih.gov The degradation pathways often begin with an oxidative attack on the aromatic ring. For many substituted anilines, the initial step is catalyzed by an aniline oxygenase, which converts the aniline derivative to a catechol derivative. nih.govasm.org This catechol intermediate is then subject to ring cleavage, typically through an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic cycles. nih.govnih.gov

For example, Moraxella sp. strain G has been shown to degrade various halogenated anilines by converting them to the corresponding chlorocatechols, which are then mineralized via a modified ortho-cleavage pathway. nih.govasm.org Similarly, strains of Delftia, Pseudomonas, and Bacillus have demonstrated the ability to degrade aniline and its derivatives. zju.edu.cnresearchgate.netjst.go.jp The efficiency and pathway of degradation can be influenced by the type and position of the substituents on the aniline ring. nih.gov The size of the substituent, for instance, has been shown to affect the substrate specificity of the aniline oxygenase enzyme. nih.gov While specific studies on the microbial degradation of this compound are limited, the established pathways for other substituted anilines provide a strong basis for predicting its environmental fate.

Table 2: Examples of Microbial Degradation of Related Aniline Structures

| Microorganism | Substrate(s) | Key Enzyme/Pathway |

| Moraxella sp. strain G | 4-chloroaniline, 4-bromoaniline | Aniline oxygenase, ortho-cleavage pathway nih.govasm.org |

| Delftia sp. AN3 | Aniline, Acetanilide (B955) | Aniline dioxygenase, Catechol 2,3-dioxygenase zju.edu.cn |

| Consortium of Bacillus species | Aniline, 4-chloroaniline, 2,4-dichloroaniline | Metabolized to intermediates like 1,4-benzenediol researchgate.net |

| Pseudomonas acidovorans | 2-chloroaniline | Mineralization capability jst.go.jp |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-4-(trifluoromethoxy)aniline in laboratory settings?

- Methodological Answer : The synthesis typically involves nitration and subsequent reduction steps. For example, nitration of a methyl-substituted benzene derivative followed by catalytic hydrogenation (e.g., using H₂/Pd-C) to reduce nitro groups to amines. Reaction conditions must be tightly controlled: nitration at -20°C to +80°C minimizes by-products, while hydrogenation requires inert atmospheres and solvent optimization (e.g., ethanol or THF) . Industrial analogs (e.g., 5-Nitro-2-(trifluoromethoxy)aniline) suggest continuous flow reactors improve yield and purity at scale, but lab-scale batch reactors remain standard .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and the methyl group (δ ~2.3 ppm). F NMR detects the trifluoromethoxy group (δ -55 to -60 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 191.15 (C₈H₈F₃NO) .

- IR Spectroscopy : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C-O-C (trifluoromethoxy, ~1250 cm⁻¹) are diagnostic .

Q. What purification techniques ensure >98% purity for this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates impurities. Recrystallization in ethanol or acetonitrile enhances crystalline purity. HPLC (C18 column, methanol/water mobile phase) monitors purity, with UV detection at 254 nm due to aromatic absorption .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The trifluoromethoxy group is a strong para-directing substituent due to its electron-withdrawing nature. Computational studies (DFT) show its meta-directing effect is weaker than amides but stronger than nitro groups. Experimental validation involves nitration of derivatives (e.g., N-acetylated analogs), where major products form at the para position relative to the trifluoromethoxy group . Kinetic isotope effects (KIE) or isotopic labeling can further probe transition states .

Q. What computational methods predict the compound’s solubility and bioavailability for drug design?

- Methodological Answer :

- Topological Polar Surface Area (TPSA) : Calculated TPSA (35.25 Ų) indicates moderate membrane permeability, suitable for CNS-targeting drugs .

- LogP : Experimental LogP ~2.5 (estimated via shake-flask method) suggests moderate lipophilicity. COSMO-RS simulations refine solubility predictions in aqueous buffers .

- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to assess passive diffusion .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, solvent polarity) identifies critical factors. For example, hydrogenation yields may drop above 50°C due to catalyst poisoning .

- By-Product Analysis : GC-MS or LC-MS detects side products (e.g., over-reduced amines or dehalogenated species), guiding optimization .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer : Degradation arises from light exposure (UV sensitivity) and oxidation. Best practices include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.